Cas no 12609-89-1 (Amphotericin B,5,8,9-trideoxy-7,10-dihydroxy-5-oxo-, (7R,10R)-)

Amphotericin B,5,8,9-trideoxy-7,10-dihydroxy-5-oxo-, (7R,10R)- structure
12609-89-1 structure
Product Name:Amphotericin B,5,8,9-trideoxy-7,10-dihydroxy-5-oxo-, (7R,10R)-
CAS-nummer:12609-89-1
MF:C47H71NO17
MW:922.063156366348
CID:160954
PubChem ID:6440819
Update Time:2025-04-19

Amphotericin B,5,8,9-trideoxy-7,10-dihydroxy-5-oxo-, (7R,10R)- Chemische en fysische eigenschappen

Naam en identificatie

    • Amphotericin B,5,8,9-trideoxy-7,10-dihydroxy-5-oxo-, (7R,10R)-
    • (1S,3R,4E,6E,8E,10E,12E,14E,16E,18S,19R,20R,21S,25R,29R,32R,33R,35S,37S,38R)-3-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-19,25,29,32,33,35,37-heptahydroxy-18,20,21-trimethyl-23,27-
    • Mycoheptin
    • (1S,3R,4S,7R,11R,15S,16R,17R,18S,19Z,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(3-amino-3,6-dideoxy-β-D-mannopyranosyl)oxy]-1,3,4,7,11,17,37-heptahydroxy-15,16,18-trimethyl-9,13-dioxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
    • Amphotericin B, 5,8,9-trideoxy-7,10-dihydroxy-5-oxo-
    • Antibiotic 281471
    • Antibiotic 44 VI
    • Mycoheptyne
    • 5,8,9-Trideoxy-7,10-dihydroxy-5-oxoamphotericin B
    • 5-OXO-5-DEOXY-28,29-DIDEHYDRONYSTATIN
    • M1WCP74LP5
    • UNII-M1WCP74LP5
    • Q27283362
    • (7R,10R)-5,8,9-TRIDEOXY-7,10-DIHYDROXY-5-OXOAMPHOTERICIN B
    • 12609-89-1
    • AMPHOTERICIN B, 5,8,9-TRIDEOXY-7,10-DIHYDROXY-5-OXO-, (7R,10R)-
    • (1S,3R,4R,7R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,11,17,37-heptahydroxy-15,16,18-trimethyl-9,13-dioxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
    • Inchi: 1S/C47H71NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-36(53)35(52)20-19-31(49)21-32(50)22-33(51)23-39(55)62-29(3)28(2)42(27)56/h5-18,27-31,33-38,40-44,46,49,51-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28-,29-,30+,31+,33+,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1
    • InChI-sleutel: GXLOOVOKGBOVIH-YPBFURFVSA-N
    • LACHT: O1[C@H]2C[C@H](C=CC=CC=CC=CC=CC=CC=C[C@H](C)[C@H]([C@@H](C)[C@H](C)OC(C[C@@H](CC(C[C@@H](CC[C@H]([C@@H](C[C@@]1(C[C@@H]([C@H]2C(=O)O)O)O)O)O)O)=O)O)=O)O)O[C@H]1[C@H]([C@H]([C@@H]([C@@H](C)O1)O)N)O |t:4,6,8,10,12,14,16|

Berekende eigenschappen

  • Exacte massa: 921.47219980g/mol
  • Monoisotopische massa: 921.47219980g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 11
  • Aantal waterstofbondacceptatoren: 18
  • Zware atoomtelling: 65
  • Aantal draaibare bindingen: 3
  • Complexiteit: 1710
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 18
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 7
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -0.4
  • Topologisch pooloppervlak: 316Ų

Experimentele eigenschappen

  • Dichtheid: 1.1609 (rough estimate)
  • Kookpunt: 803.51°C (rough estimate)
  • Brekindex: 1.5280 (estimate)
Aanbevolen leveranciers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.